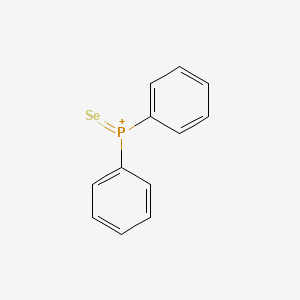

Diphenylphosphine selenide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diphenyl(selanylidene)phosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10PSe/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZSDUWKJMIQJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](=[Se])C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10PSe+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Diphenylphosphine Selenide (CAS: 5853-64-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylphosphine (B32561) selenide (B1212193) (DPPSe), with the CAS number 5853-64-5, is an organophosphorus-selenium compound that has garnered significant interest in various scientific fields. Its unique chemical properties make it a valuable reagent in organic synthesis, a precursor in materials science, and a compound of interest in medicinal chemistry. This guide provides a comprehensive overview of its synthesis, properties, applications, and its relevance to drug development, with a focus on its role in modulating cellular signaling pathways.

Chemical and Physical Properties

Diphenylphosphine selenide is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5853-64-5 | [1] |

| Molecular Formula | C₁₂H₁₁PSe | [1][2] |

| Molecular Weight | 265.15 g/mol | [1][2] |

| Appearance | White to off-white powder or crystals | [1] |

| Melting Point | 110 - 115 °C | [1] |

| Purity | ≥98% | [1] |

| Synonyms | DPPSe, Diphenyl(selanylidene)-λ⁵-phosphane | [1] |

| InChI | InChI=1S/C12H11PSe/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H | [2] |

| InChIKey | KDFCMIXBMVVIQJ-UHFFFAOYSA-N | [2] |

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques. Representative spectroscopic data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts (ppm) or Coupling Constants (Hz) |

| ¹H NMR | Multiplets in the aromatic region (approx. 7.4-8.0 ppm) corresponding to the phenyl protons. A broad singlet for the P-H proton, if present as an impurity of the starting material, would be downfield. |

| ¹³C NMR | Multiple signals in the aromatic region (approx. 128-135 ppm) for the phenyl carbons. The carbon atoms directly attached to the phosphorus atom will show coupling to the phosphorus nucleus. |

| ³¹P NMR | A singlet with selenium satellites is expected. The chemical shift is anticipated to be in the range typical for phosphine (B1218219) selenides. For comparison, the ³¹P{¹H} NMR spectroscopic resonances for a similar phosphine selenide, 2-diphenylphosphino-3-methyl-6-trimethylsilylphosphinine selenide, were observed as a doublet at 34.4 ppm.[3] |

| ⁷⁷Se NMR | A doublet due to coupling with the phosphorus-31 nucleus. The chemical shift would be in the characteristic range for phosphine selenides. The ¹J(P-Se) coupling constant provides information about the P-Se bond and is expected to be similar to that of Se=PPh₃.[3] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the general procedure for the selenation of phosphines.[3]

Objective: To synthesize this compound from diphenylphosphine and elemental selenium.

Materials:

-

Diphenylphosphine (C₁₂H₁₁P)

-

Elemental selenium (Se), powder

-

Toluene (B28343), anhydrous

-

Schlenk flask or a similar reaction vessel equipped with a magnetic stirrer and a reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve diphenylphosphine (1 equivalent) in anhydrous toluene.

-

To the stirred solution, add elemental selenium powder (1.1 equivalents).

-

Heat the reaction mixture to 110 °C and maintain this temperature for 24 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove any unreacted selenium.

-

Remove the toluene solvent from the filtrate under reduced pressure.

-

The resulting solid is this compound. Recrystallization from a suitable solvent system (e.g., toluene/hexane) can be performed for further purification.

Expected Yield: High yields are generally expected for this type of reaction.

Synthesis of Lead Selenide (PbSe) Quantum Dots using a Diphenylphosphine-based Selenium Precursor

This protocol describes a method for the synthesis of PbSe quantum dots where diphenylphosphine is used as a key reagent in the preparation of the selenium precursor, which then reacts to form this compound in situ.[4]

Objective: To synthesize PbSe quantum dots using a selenium precursor activated by diphenylphosphine.

Materials:

-

Lead(II) oxide (PbO)

-

Oleic acid (OA)

-

1-octadecene (B91540) (ODE)

-

Selenium (Se) powder

-

Diphenylphosphine (DPP)

-

Three-neck flask, heating mantle, stirrer, and other standard glassware for air-free synthesis.

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

Preparation of the Selenium Precursor (TOP-Se with DPP):

-

In a glovebox, prepare a 1 M solution of trioctylphosphine-selenide (TOP-Se) by dissolving selenium powder (1.974 g) in trioctylphosphine (to a final volume of 25 mL). Heat gently (around 50°C) with stirring until the selenium is fully dissolved to form a clear solution.

-

To this TOP-Se solution, add a specific amount of diphenylphosphine (e.g., 0.1 mL). The amount of DPP can be varied to control the size of the resulting nanoparticles.[4]

Synthesis of PbSe Nanoparticles:

-

In a three-neck flask, combine PbO (0.446 g), oleic acid (1.63 mL), and 1-octadecene (23.4 mL).

-

Heat the mixture to 170 °C under an inert atmosphere with constant stirring for 30 minutes to form the lead oleate (B1233923) precursor.

-

Cool the reaction mixture to 150 °C.

-

Once the temperature is stable, rapidly inject the prepared selenium precursor (4.05 mL of the TOP-Se/DPP mixture) into the hot lead oleate solution.

-

Allow the reaction to proceed for 15 minutes.

-

Stop the reaction by adding chloroform (25% v/v) and cooling the flask in a water bath.

Purification of PbSe Quantum Dots:

-

Precipitate the nanoparticles by adding methanol (30 mL) and acetone (10 mL) to the reaction mixture.

-

Centrifuge the mixture to collect the nanoparticles and discard the supernatant.

-

Redisperse the nanoparticles in a minimal amount of chloroform (approximately 1 mL).

-

Repeat the precipitation and redispersion steps two more times to ensure the removal of unreacted precursors and organic residues.

-

Store the purified PbSe quantum dots under an inert atmosphere.

Applications

This compound is a versatile compound with applications in several areas of chemical research:

-

Organic Synthesis: It serves as a selenating agent for the synthesis of other organoselenium compounds.[5] The phosphorus-selenium bond is crucial for the construction of more complex molecules.[5]

-

Catalysis: This compound can act as a ligand for metal catalysts, influencing the rate and selectivity of chemical reactions, which is valuable in the production of fine chemicals and pharmaceuticals.[5]

-

Materials Science: A primary application is in the synthesis of semiconductor nanocrystals, particularly quantum dots like CdSe and PbSe.[5][6] It acts as a convenient and reactive source of selenium for the controlled growth of these nanomaterials.

-

Medicinal Chemistry: Organoselenium compounds, in general, are of significant interest due to their biological activities. While specific studies on this compound are limited, its properties suggest potential for the development of new therapeutic agents.[5]

Role in Drug Development and Signaling Pathways

While direct studies on the biological signaling pathways modulated by this compound are not extensively documented, the broader class of organoselenium compounds is well-known for its antioxidant properties, which are highly relevant to drug development. A key mechanism underlying the antioxidant effect of many organoselenium compounds is the modulation of the Keap1-Nrf2 signaling pathway.[7][8]

Under normal physiological conditions, the transcription factor Nrf2 is kept at low levels by its inhibitor, Keap1, which targets it for degradation. In the presence of oxidative stress or electrophilic compounds, such as certain organoselenium molecules, Keap1 is modified, leading to the release and activation of Nrf2. Activated Nrf2 then translocates to the nucleus and initiates the transcription of a suite of antioxidant and cytoprotective genes.[7][8][9][10]

Diagram of the Keap1-Nrf2 Antioxidant Response Pathway:

Caption: The Keap1-Nrf2 antioxidant response pathway.

Workflow for Synthesis of this compound:

Caption: General workflow for the synthesis of this compound.

Conclusion

This compound is a compound of significant utility in synthetic chemistry and materials science. Its role as a selenium precursor for the synthesis of quantum dots is particularly noteworthy. For drug development professionals, while direct biological applications of this compound are still emerging, its classification within the broader family of organoselenium compounds suggests potential for antioxidant and other therapeutic activities, likely mediated through pathways such as the Keap1-Nrf2 system. Further research into the specific biological effects of this compound is warranted to fully explore its therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [webbook.nist.gov]

- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. strem.com [strem.com]

- 7. Role of Natural and Synthetic Compounds in Modulating NRF2/KEAP1 Signaling Pathway in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure of Diphenylphosphine Selenide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylphosphine (B32561) selenide (B1212193) ((C₆H₅)₂P(Se)H), a key organophosphorus-selenium compound, serves as a vital precursor and reagent in a variety of synthetic applications, including the preparation of chalcogenide quantum dots. This technical guide provides a comprehensive overview of the molecular structure of diphenylphosphine selenide, drawing upon crystallographic data from closely related derivatives to elucidate its core structural parameters. Detailed experimental protocols for its synthesis and characterization, including spectroscopic methods, are presented. Furthermore, this document explores the reaction pathways involved in its synthesis and its role in the formation of semiconductor nanocrystals.

Molecular Structure and Geometry

Crystallographic Data of this compound Derivatives

The following tables summarize the crystallographic data for two representative derivatives, providing key insights into the bond lengths and angles expected for this compound.

Table 1: Crystallographic Data for [4-(Dimethylamino)phenyl]this compound [1]

| Parameter | Value |

| Chemical Formula | C₂₀H₂₀NPSe |

| Molecular Weight | 384.3 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a | 12.1757 (13) Å |

| b | 10.6173 (11) Å |

| c | 17.5211 (14) Å |

| β | 128.098 (5)° |

| Volume | 1782.5 (3) ų |

| Z | 4 |

| Temperature | 100 K |

Table 2: Crystallographic Data for (4-Ethenylphenyl)this compound [2]

| Parameter | Value |

| Chemical Formula | C₂₀H₁₇PSe |

| Molecular Weight | 367.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a | 10.5310 (7) Å |

| b | 11.1477 (7) Å |

| c | 17.2187 (9) Å |

| β | 124.562 (3)° |

| Volume | 1664.66 (18) ų |

| Z | 4 |

| Temperature | 100 K |

Key Bond Lengths and Angles

The structural parameters from the aforementioned derivatives provide a reliable approximation for the core this compound molecule. The phosphorus-selenium double bond (P=Se) and the phosphorus-carbon (P-C) bonds are of particular interest, as are the angles around the central phosphorus atom which define the molecule's overall shape.

Table 3: Averaged Bond Lengths and Angles from Derivatives

| Parameter | [4-(Dimethylamino)phenyl]this compound[1] | (4-Ethenylphenyl)this compound[2] |

| P=Se Bond Length (Å) | 2.1069 (7) | - |

| Average P-C Bond Length (Å) | - | - |

| Average C-P-C Angle (°) | 105.28 (11) | 105.74 |

| Average Se-P-C Angle (°) | 113.40 (8) | 112.98 |

The P=Se bond length is a critical parameter, and values in related phosphine (B1218219) selenides typically range from 2.10 Å to 2.12 Å. The C-P-C and Se-P-C bond angles deviate from the ideal tetrahedral angle of 109.5°, indicating steric strain imposed by the phenyl rings and the selenium atom.

Experimental Protocols

The synthesis and characterization of this compound and its derivatives are well-established. The following sections provide detailed methodologies for these procedures.

Synthesis of this compound

Two primary methods are commonly employed for the synthesis of phosphine selenides.

Method 1: Reaction with Potassium Selenocyanate (B1200272) [1][2]

This method involves the reaction of a phosphine with potassium selenocyanate (KSeCN) in a suitable solvent, typically methanol (B129727).

-

Materials:

-

Diphenylphosphine (or a derivative thereof)

-

Potassium selenocyanate (KSeCN)

-

Methanol (anhydrous)

-

-

Procedure:

-

Dissolve equimolar amounts of diphenylphosphine and KSeCN in a minimal amount of methanol in separate flasks under an inert atmosphere (e.g., argon or nitrogen).

-

Add the KSeCN solution dropwise to the stirred phosphine solution at room temperature.

-

Continue stirring for a designated period (e.g., 5 minutes).

-

Allow the solvent to evaporate slowly from the reaction mixture.

-

The resulting solid can be collected and purified, often yielding crystals suitable for X-ray diffraction.

-

Method 2: Reaction with Elemental Selenium

This method utilizes the direct reaction of a phosphine with elemental selenium.

-

Materials:

-

Diphenylphosphine

-

Grey elemental selenium powder

-

Toluene (anhydrous)

-

-

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve diphenylphosphine in anhydrous toluene.

-

Add a stoichiometric excess of grey selenium powder to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for several hours (e.g., 24 hours).

-

Monitor the reaction progress by ³¹P NMR spectroscopy.

-

Upon completion, cool the reaction mixture and filter to remove any unreacted selenium.

-

Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.

-

Characterization Methods

2.2.1. X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure.

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: Data is collected on a diffractometer, typically using Mo Kα radiation at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F².

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is a powerful tool for characterizing phosphine selenides.

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

-

Acquisition: Acquire the ³¹P{¹H} NMR spectrum. The chemical shift (δ) for this compound derivatives is typically observed in the range of 30-40 ppm.

-

Key Feature: A key diagnostic feature is the one-bond coupling between phosphorus-31 and selenium-77 (B1247304) (¹J(³¹P-⁷⁷Se)), which appears as satellite peaks flanking the main signal. The magnitude of this coupling constant (typically around 700-800 Hz) provides information about the P=Se bond. For instance, in [4-(Dimethylamino)phenyl]this compound, the ¹J(³¹P-⁷⁷Se) is 713 Hz.[1]

2.2.3. Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy can provide information about the vibrational modes of the molecule.

-

Expected Vibrational Modes:

-

P=Se Stretch: This is a key vibration and is expected in the region of 500-600 cm⁻¹.

-

P-C Stretch: Vibrations associated with the phosphorus-phenyl bonds.

-

Phenyl Ring Modes: Characteristic vibrations of the phenyl rings (C-H stretch, C=C stretch, etc.). The Raman spectrum of diphenylphosphine shows a characteristic phenyl ring breathing mode around 1004 cm⁻¹.[3]

-

Reaction Pathways and Applications

This compound is not only a stable compound but also a key intermediate in several chemical transformations, most notably in the synthesis of semiconductor nanocrystals.

Synthesis Reaction Pathway

The synthesis of this compound from diphenylphosphine and a selenium source (like KSeCN or elemental Se) is a straightforward selenation reaction.

Role in Cadmium Selenide (CdSe) Monomer Formation

This compound plays a crucial role as a selenium precursor in the synthesis of CdSe quantum dots. The formation of CdSe monomers from cadmium oleate (B1233923) and this compound has been studied, revealing a complex reaction mechanism where this compound acts as a hydrogen/proton donor to facilitate the release of oleic acid.[4][5]

In this process, this compound, along with other phosphines and amines, facilitates the breakdown of the cadmium precursor, leading to the formation of CdSe monomers which then nucleate and grow into nanoparticles.[4] The Se-P bond cleavage is a key step in the turnover-frequency-determining transition state for the formation of certain intermediates.[5]

Conclusion

While the definitive crystal structure of the parent this compound remains to be reported, a robust model of its molecular geometry can be constructed from the analysis of its derivatives. The distorted tetrahedral environment around the phosphorus atom, with characteristic P=Se and P-C bond lengths and angles, is a consistent feature. The synthetic routes to this compound are well-established and its characterization is readily achieved through techniques such as ³¹P NMR spectroscopy. The role of this compound as a selenium source in the synthesis of semiconductor nanocrystals highlights its importance in materials science and underscores the need for a thorough understanding of its structural and reactive properties.

References

An In-depth Technical Guide on the Solubility of Diphenylphosphine Selenide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diphenylphosphine (B32561) Selenide (B1212193)

Diphenylphosphine selenide, with the chemical formula C₁₂H₁₁PSe, is an organophosphorus compound utilized in various chemical transformations. It serves as a precursor in the synthesis of other organoselenium compounds and as a ligand in catalysis. Its efficacy in these roles is often dependent on its solubility in the chosen reaction medium.

Qualitative Solubility of this compound

Direct quantitative solubility data for this compound is sparse in scientific literature. However, based on its chemical structure and information available for analogous compounds, a general qualitative solubility profile can be inferred. For comparative purposes, the solubility of the closely related compound, triphenylphosphine (B44618) selenide, is often referenced. Triphenylphosphine selenide is described as being soluble in most organic solvents.

Table 1: Qualitative Solubility of a Related Compound, Triphenylphosphine Selenide

| Solvent Category | Solvent Examples | Qualitative Solubility of Triphenylphosphine Selenide |

| Highly Soluble | Dichloromethane, Pyridine, Tetrahydrofuran (THF) | Very Soluble[1] |

| Moderately Soluble | Acetonitrile, Ethanol, Methanol (with heating) | Moderately Soluble[1] |

| Insoluble | Ether, Water | Insoluble[1] |

Note: This data is for triphenylphosphine selenide and should be used as a preliminary guide for solvent selection for this compound, with the understanding that actual solubilities may differ.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data for this compound, a standardized experimental protocol is essential. The isothermal saturation method is a widely accepted technique for determining the solubility of a solid in a liquid solvent.

3.1. Principle

A supersaturated solution of this compound in the solvent of interest is prepared and allowed to equilibrate at a constant temperature. Once equilibrium is reached, the concentration of the dissolved solute in the liquid phase is determined gravimetrically or spectroscopically.

3.2. Materials and Apparatus

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Thermostatically controlled shaker or magnetic stirrer with a heating/cooling bath

-

Calibrated thermometer

-

Analytical balance

-

Syringe filters (chemically compatible with the solvent)

-

Vials with airtight seals

-

Volumetric flasks

-

UV-Vis spectrophotometer (optional, for spectroscopic determination)

3.3. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or on a magnetic stirrer within a constant temperature bath.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the equilibration temperature to avoid precipitation.

-

Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any suspended solid particles.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the decomposition point of this compound.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (mass of dissolved DPPSe / volume of solvent) * 100

Solubility (mol/L) = (moles of dissolved DPPSe / volume of solvent in L)

-

3.4. Spectroscopic Analysis (Alternative)

-

If this compound has a suitable chromophore, a calibration curve can be constructed by preparing solutions of known concentrations and measuring their absorbance at a specific wavelength.

-

The concentration of the saturated solution can then be determined by measuring its absorbance and interpolating from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of this compound.

This guide serves as a foundational resource for researchers working with this compound. While direct quantitative solubility data remains a gap in the current literature, the provided experimental protocol offers a robust framework for its determination, enabling more precise and controlled application of this important reagent.

References

Unraveling the Thermal Stability of Diphenylphosphine Selenide: A Technical Overview for Scientific Professionals

An In-depth Examination of a Critical Reagent in Modern Synthesis

For Immediate Release

This technical guide addresses the thermal stability of diphenylphosphine (B32561) selenide (B1212193) (Ph₂PSe), a significant reagent in synthetic chemistry, particularly in the formation of metal selenide nanocrystals. While diphenylphosphine selenide is widely utilized for its reactivity, a comprehensive, publicly available dataset quantifying its thermal stability through techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is notably absent in the current scientific literature.

This document serves to provide researchers, scientists, and drug development professionals with a summary of the available thermal data for structurally related compounds, outlines standard experimental protocols for thermal analysis, and offers a logical framework for assessing the thermal properties of such organophosphorus selenides.

Executive Summary

This compound is a key precursor and reagent in various chemical syntheses. Its thermal stability is a critical parameter influencing its storage, handling, and reaction conditions. Despite its importance, specific TGA and DSC data for this compound are not readily found in peer-reviewed journals. This guide, therefore, collates available data on analogous compounds to provide a contextual understanding of its likely thermal behavior. Furthermore, it details the standard methodologies for performing such thermal analyses, empowering researchers to conduct their own stability assessments.

Introduction to Thermal Analysis Techniques

Thermal analysis comprises a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For assessing the thermal stability of a compound like this compound, TGA and DSC are the most pertinent methods.

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated at a controlled rate. TGA is invaluable for determining decomposition temperatures, identifying intermediate decomposition steps, and quantifying the amount of residual material.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of transitions, providing insights into phase changes and decomposition energetics.

Thermal Properties of Related Organophosphine Selenides

In the absence of specific data for this compound, an examination of its close analog, triphenylphosphine (B44618) selenide ((C₆H₅)₃PSe), provides valuable insight. Triphenylphosphine selenide is a white solid with a reported melting point in the range of 186.5 to 187.5 °C.[1] This melting point suggests a degree of thermal stability at temperatures commonly employed in many organic reactions.

Studies on other organoselenium compounds and polysiloxanes modified with selenide moieties have demonstrated that the introduction of selenium can enhance thermal stability. For instance, certain selenide-modified polysiloxanes show decomposition temperatures up to 37 °C higher than their unmodified counterparts, with shifts in the maximum decomposition rate (DTG maxima) of 50–60 °C.[2]

Experimental Protocols for Thermal Analysis

To facilitate the acquisition of precise thermal stability data for this compound, the following general experimental protocols for TGA and DSC are provided.

Thermogravimetric Analysis (TGA) Protocol

A standard TGA experiment to determine the decomposition profile of this compound would involve the following steps:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina, platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument records the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperatures at which significant mass loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC) Protocol

A DSC experiment to identify the melting point and other thermal transitions of this compound would be conducted as follows:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, which typically includes a heating ramp, a cooling ramp, and sometimes an isothermal hold. A common heating rate is 10 °C/min.

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, decomposition), as well as step changes in the baseline (e.g., glass transitions).

Data Summary (Hypothetical)

As no quantitative data for this compound is available, the following table is presented as a template for how such data would be structured for clarity and comparative purposes.

| Compound | Technique | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Mass Loss (%) | Melting Point (°C) | Ref. |

| This compound | TGA | Data Not Available | Data Not Available | Data Not Available | - | - |

| This compound | DSC | - | - | - | Data Not Available | - |

| Triphenylphosphine Selenide | DSC | - | - | - | 186.5 - 187.5 | [1] |

Visualizing Experimental Workflow

To provide a clear visual representation of the logical flow of thermal analysis, the following diagrams have been generated using the DOT language.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Conclusion and Future Outlook

While this compound is a valuable tool in chemical synthesis, a significant knowledge gap exists regarding its specific thermal stability profile. The information on related compounds suggests a moderate level of thermal stability. However, to ensure safe handling, optimal reaction conditions, and long-term storage, it is imperative that rigorous thermal analysis using TGA and DSC be performed on this compound. The experimental protocols and logical workflows provided in this guide offer a clear pathway for researchers to obtain this critical data. The dissemination of such findings would be of great benefit to the scientific community, enhancing both the safety and efficacy of processes involving this important reagent.

References

An In-depth Technical Guide to the Electrochemical Properties of Diphenylphosphine Selenide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of diphenylphosphine (B32561) selenide (B1212193). It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the redox behavior of organophosphorus-selenium compounds. This document summarizes the current understanding of the electrochemical characteristics of diphenylphosphine selenide and related compounds, offers detailed experimental protocols for their analysis, and visualizes key electrochemical processes.

Introduction to this compound

This compound is an organophosphorus compound featuring a selenium atom double-bonded to a phosphorus atom, which is also bonded to two phenyl groups. This compound and its derivatives are of significant interest in various fields, including materials science and catalysis.[1] Their electrochemical behavior is crucial for understanding their reactivity, stability, and potential applications in redox-based processes.

Electrochemical Behavior

The electrochemical properties of phosphine (B1218219) selenides are characterized by their behavior upon oxidation and reduction. While specific quantitative data for this compound is not extensively available in the reviewed literature, the general behavior of analogous phosphine selenides provides valuable insights.

Studies on various mono- and bisphosphine selenides have shown that these compounds typically exhibit an irreversible oxidative wave in cyclic voltammetry experiments.[2] This irreversibility suggests that the initial oxidation product is unstable and undergoes subsequent chemical reactions. Many phosphine selenides also display a follow-up, irreversible reductive wave, which is indicative of the formation of a selenium-selenium (Se-Se) bond upon oxidation.[2] It has also been observed that phosphine selenides are oxidized at a less positive potential compared to their analogous phosphine sulfides.[2]

For comparative purposes, the electrochemical data for the structurally related diphenyl selenide (Ph₂Se), which lacks the phosphorus atom, is presented below. The electrochemical oxidation of diphenyl selenide in acetonitrile (B52724) has been shown to primarily lead to the formation of its corresponding selenoxide.[3]

Data Presentation

Table 1: Summary of Electrochemical Data for Diphenyl Selenide

| Compound | Solvent | Supporting Electrolyte | Oxidation Peak Potential (Epa vs. Ag/AgCl) | Notes |

| Diphenyl Selenide (Ph₂Se) | Acetonitrile | 0.1 M NaClO₄ | +1.99 V | The oxidation leads primarily to the formation of the corresponding selenoxide.[3] |

Experimental Protocols

This section provides a detailed methodology for the investigation of the electrochemical properties of this compound using cyclic voltammetry.

Synthesis of this compound

A common method for the synthesis of triarylphosphine selenides involves the reaction of the corresponding phosphine with potassium selenocyanate (B1200272).[4]

Materials:

-

Potassium selenocyanate

-

Ethanol (B145695) (absolute)

Procedure:

-

Dissolve triphenylphosphine in warm absolute ethanol.

-

Add a solution of potassium selenocyanate in absolute ethanol to the phosphine solution.

-

Reflux the mixture for a designated period.

-

Cool the solution to allow the product, triphenylphosphine selenide, to crystallize.

-

Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical measurement technique used to study the redox properties of a species in solution.

Apparatus:

-

Potentiostat/Galvanostat

-

Electrochemical cell with a three-electrode setup:

-

Working Electrode (e.g., Glassy Carbon or Platinum)

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter Electrode (e.g., Platinum wire)

-

-

Inert gas (Argon or Nitrogen) for deoxygenation

Reagents:

-

This compound

-

Solvent (e.g., Acetonitrile, HPLC grade)

-

Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) - TBAPF₆)

Procedure:

-

Preparation of the Analyte Solution: Prepare a solution of this compound (e.g., 1 mM) in the chosen solvent containing the supporting electrolyte.

-

Deoxygenation: Purge the analyte solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad to ensure a clean and smooth surface. Rinse thoroughly with deionized water and the solvent to be used in the experiment, then dry completely.

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared analyte solution.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment, including the initial potential, switching potential, final potential, and scan rate (e.g., 100 mV/s).

-

Initiate the potential sweep and record the resulting voltammogram.

-

Perform multiple scans to ensure reproducibility.

-

-

Data Analysis: Analyze the cyclic voltammogram to determine the peak potentials (anodic peak potential, Epa, and cathodic peak potential, Epc) and peak currents (ipa and ipc). The reversibility of the redox process can be assessed from the peak separation (ΔEp = Epa - Epc) and the ratio of the peak currents (ipa/ipc).

Visualizations

The following diagrams illustrate the proposed electrochemical oxidation pathway of this compound and a typical experimental workflow for its electrochemical analysis.

Caption: Proposed electrochemical oxidation pathway of this compound.

Caption: Experimental workflow for cyclic voltammetry analysis.

References

31P NMR Spectroscopy of Diphenylphosphine Selenide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and applications of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of diphenylphosphine (B32561) selenide (B1212193). This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize organophosphorus-selenium compounds.

Introduction to ³¹P NMR of Diphenylphosphine Selenide

This compound ((C₆H₅)₂P(Se)H) is an important organophosphorus compound with applications in coordination chemistry, catalysis, and materials science. ³¹P NMR spectroscopy is an exceptionally powerful and direct analytical technique for characterizing this and other phosphorus-containing molecules. The ³¹P nucleus possesses a natural abundance of 100% and a spin of ½, affording high sensitivity and sharp NMR signals.[1]

The key parameters obtained from a ³¹P NMR spectrum are the chemical shift (δ) and the spin-spin coupling constants (J). For this compound, the most significant coupling is the one-bond interaction between the phosphorus-31 nucleus and the selenium-77 (B1247304) nucleus (¹J(³¹P-¹⁷Se)). The selenium-77 isotope has a natural abundance of 7.63%. This coupling provides valuable information about the P-Se bond.

Quantitative Data Presentation

The following tables summarize the key quantitative ³¹P NMR parameters for this compound and related compounds reported in the literature. These values can be influenced by the solvent, concentration, and temperature.

Table 1: ³¹P NMR Chemical Shifts (δ) and ¹J(³¹P-⁷⁷Se) Coupling Constants of this compound Analogs

| Compound | Solvent | ³¹P Chemical Shift (δ, ppm) | ¹J(³¹P-⁷⁷Se) (Hz) |

| dppm(Se) | CDCl₃ | -22.9 | 744 |

| dppe(Se)₂ | - | - | - |

| dppp(Se)₂ | - | - | - |

| dppb(Se) | - | - | - |

dppm = bis(diphenylphosphino)methane, dppe = 1,2-bis(diphenylphosphino)ethane, dppp (B1165662) = 1,3-bis(diphenylphosphino)propane, dppb = 1,4-bis(diphenylphosphino)butane.

Table 2: Solvent Effects on ³¹P NMR Parameters of Organophosphorus Selenides

| Compound | Solvent | ³¹P Chemical Shift (δ, ppm) | ¹J(³¹P-⁷⁷Se) (Hz) |

| (dpm)Se | CCl₄ | - | - |

| (dpm)Se | CS₂ | - | - |

| (dpm)Se | Me₂SO | - | - |

| (dpm)Se₂ | CCl₄ | - | - |

| (dpm)Se₂ | CS₂ | - | - |

| (dpm)Se₂ | Me₂SO | - | - |

Experimental Protocols

Accurate and reproducible ³¹P NMR data requires careful attention to the experimental methodology. Below are detailed protocols for the preparation and analysis of this compound samples.

Sample Preparation

-

Analyte Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆). The choice of solvent can influence the chemical shift and should be reported.[2] For quantitative analysis, aprotic solvents like DMSO-d₆ are often preferred to avoid potential deuterium (B1214612) exchange with reference standards.[2]

-

Internal Standard (for Quantitative NMR): For quantitative measurements, add a known amount of a suitable internal standard. The standard should be a stable phosphorus-containing compound with a chemical shift that does not overlap with the analyte signals. Phosphonoacetic acid is a common choice.[2]

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

NMR Instrument Parameters (Qualitative Analysis)

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

Probe: A broadband or phosphorus-specific probe.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

Referencing: Reference the ³¹P chemical shifts externally to 85% H₃PO₄ (δ = 0 ppm).

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zgpg30 on Bruker instruments) with proton decoupling is typically used.

-

Flip Angle: A 30° pulse angle is often a good compromise between signal intensity and relaxation delays.

-

Spectral Width: A spectral width of approximately 200 ppm, centered around the expected chemical shift, is a good starting point.

-

Acquisition Time (AT): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for qualitative analysis.

-

Number of Scans (NS): Dependent on the sample concentration, typically ranging from 16 to 128 scans.

-

NMR Instrument Parameters (Quantitative Analysis)

For accurate quantification, the experimental parameters must be carefully optimized to ensure that the signal intensity is directly proportional to the concentration of the phosphorus nuclei.

-

Relaxation Times (T₁ and T₂): The longitudinal (T₁) and transverse (T₂) relaxation times of the phosphorus nucleus in this compound must be considered. ³¹P T₁ values can be long, ranging from a few seconds to several minutes.[3]

-

Measurement of T₁: The inversion-recovery pulse sequence is used to measure the T₁ value.

-

Setting the Relaxation Delay (D1): For quantitative accuracy, the relaxation delay (D1) should be at least 5 times the longest T₁ value of any signal being quantified. This ensures complete relaxation of the magnetization between pulses.[4]

-

Pulse Angle: A 90° pulse angle should be used to maximize the signal for a given number of scans, in conjunction with the long relaxation delay.

-

Proton Decoupling: Use inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integration.[5]

-

Data Processing:

-

Apply an exponential window function with a line broadening of 0.5-1.0 Hz to improve the signal-to-noise ratio.

-

Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Integrate the signals of interest and the internal standard. The concentration of the analyte can then be calculated based on the known concentration of the internal standard and the integral ratio.

-

Mandatory Visualizations

Experimental Workflow for Quantitative ³¹P NMR

Caption: Workflow for quantitative ³¹P NMR analysis.

Factors Influencing ³¹P NMR Parameters

Caption: Relationship between molecular factors and NMR parameters.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structures of Diphenylphosphine Selenide Derivatives

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structures of various diphenylphosphine (B32561) selenide (B1212193) derivatives, catering to researchers, scientists, and professionals in drug development. This document summarizes key crystallographic data, details experimental protocols for their determination, and presents visual workflows and classifications to facilitate a deeper understanding of these compounds' solid-state properties.

Core Crystallographic Data of Diphenylphosphine Selenide Derivatives

The solid-state structures of this compound derivatives are characterized by a tetrahedral geometry around the phosphorus atom, with the P=Se bond being a prominent feature. The electronic and steric nature of the substituents on the phenyl rings significantly influences the molecular packing and intermolecular interactions. Below is a summary of the crystallographic data for a selection of derivatives.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |

| [4-(Dimethylamino)phenyl]this compound | C₂₀H₂₀NPSe | Monoclinic | P2₁/c | 12.1757(13) | 10.6173(11) | 17.5211(14) | 128.098(5) | 1782.5(3) | 4 | [1] |

| (4-Ethenylphenyl)this compound | C₂₀H₁₇PSe | Monoclinic | P2₁/c | 10.5310(7) | 11.1477(7) | 17.2187(9) | 124.562(3) | 1664.66(18) | 4 | [2] |

| trans-(Ethene-1,2-diyl)bis(this compound) | C₂₆H₂₂P₂Se₂ | Orthorhombic | P2₁2₁2₁ | 9.0604(9) | 14.3239(14) | 17.9617(18) | 90 | 2331.1(4) | 4 | [3] |

| Diphenyl(pyridin-2-yl)phosphine selenide | C₁₇H₁₄NPSe | Orthorhombic | Pca2₁ | 8.8092(4) | 9.4066(4) | 18.2661(7) | 90 | 1513.61(11) | 4 | [4] |

| 2-{P(Se)Ph₂}-3-Me-6-SiMe₃-phosphinine | C₂₁H₂₄P₂SeSi | - | - | - | - | - | - | - | - | [5] |

Selected Bond Lengths and Angles:

| Compound Name | P=Se (Å) | Avg. P-C (Å) | Avg. C-P-C (°) | Avg. Se-P-C (°) | Ref. |

| [4-(Dimethylamino)phenyl]this compound | 2.1069(7) | 1.822 | 105.28(11) | 113.40(8) | [1] |

| (4-Ethenylphenyl)this compound | - | - | 105.74 | 112.98 | [2] |

| trans-(Ethene-1,2-diyl)bis(this compound) | 2.1026(6), 2.1054(6) | - | - | - | [3] |

| Diphenyl(pyridin-2-yl)phosphine selenide | - | - | 105.47 | 113.20 | [4] |

| 2-{P(Se)Ph₂}-3-Me-6-SiMe₃-phosphinine | 2.1132(4) | - | - | - | [5] |

Experimental Protocols

The determination of the crystal structure of this compound derivatives involves two main stages: synthesis and single-crystal X-ray diffraction.

Synthesis and Crystallization

The general synthetic route to this compound derivatives involves the reaction of the corresponding tertiary phosphine (B1218219) with a selenium source.

Typical Synthesis of a this compound Derivative:

-

Starting Materials: The appropriately substituted diphenylphosphine and a selenium source, such as potassium selenocyanate (B1200272) (KSeCN) or elemental selenium (grey selenium powder), are required.[2][6]

-

Solvent: A suitable solvent, such as methanol (B129727) or toluene, is chosen to dissolve the reactants.[2][7]

-

Reaction: Equimolar amounts of the phosphine and the selenium source are dissolved in the solvent. The solution containing the selenium source is added dropwise to the phosphine solution with stirring at room temperature.[2] For reactions with elemental selenium, heating may be required.[7]

-

Crystallization: The final solution is typically left for slow evaporation of the solvent at room temperature.[2] This process allows for the formation of single crystals suitable for X-ray diffraction analysis. Alternatively, recrystallization from a suitable solvent system can be employed.

Single-Crystal X-ray Diffraction

The determination of the molecular structure from a single crystal is performed using an X-ray diffractometer.

General X-ray Diffraction Protocol:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[1][2][3] X-ray diffraction data are collected using a diffractometer, commonly equipped with a CCD detector and using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å) radiation.[1][2][4]

-

Data Reduction: The collected diffraction data are processed to correct for various factors, including absorption.[1][2]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[1][2] Software packages such as SHELXS and SHELXL are commonly used for this purpose.[2]

Visualizing the Workflow and Classification

To better illustrate the process and the relationships between these compounds, the following diagrams have been generated using the DOT language.

Caption: General workflow for determining the crystal structure.

Caption: Classification of this compound derivatives.

References

- 1. [4-(Dimethylamino)phenyl]diphenylphosphine selenide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (4-Ethenylphenyl)diphenylphosphine selenide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. trans-(Ethene-1,2-diyl)bis(diphenylphosphine selenide) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diphenyl(pyridin-2-yl)phosphane selenide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of Diphenylphosphine Selenide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for diphenylphosphine (B32561) selenide (B1212193) (CAS No. 5853-64-5), a compound utilized in organic synthesis, catalysis, and materials science.[1] Given its toxicological profile, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.

Section 1: GHS Hazard Identification and Classification

Diphenylphosphine selenide is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute toxicity upon ingestion and inhalation.[2]

Table 1: GHS Classification for this compound [2][3]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |

| Specific Target Organ Toxicity — Repeated Exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects |

Pictograms:

Danger

Signal Word: Danger[4]

Section 2: Physicochemical and Toxicological Data

A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H11PSe | [4] |

| Molecular Weight | 265.15 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 110 - 115 °C | [1] |

| CAS Number | 5853-64-5 | [4] |

Toxicological Information:

Section 3: Experimental Protocols for Safe Handling

The following protocols are derived from established safety data sheets and general laboratory safety practices for handling highly toxic solids.

3.1 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Caption: Personal Protective Equipment (PPE) Workflow for Handling this compound.

3.2 Engineering Controls

All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] This is critical to prevent inhalation of the toxic dust. Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[7]

3.3 Handling and Storage

-

Handling: Avoid the formation of dust and aerosols.[6] Use non-sparking tools and prevent fire caused by electrostatic discharge.[6] Do not eat, drink, or smoke in areas where the chemical is handled.[6] Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] The container should be kept locked up or in an area accessible only to qualified personnel.[5]

3.4 Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Di(n-phenylphosphine) selenide | C12H10PSe+ | CID 12871006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 95% | 5853-64-5 [m.chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. gelest.com [gelest.com]

- 8. research.uga.edu [research.uga.edu]

Phosphine Selenides: A Comprehensive Technical Guide on Their Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphine (B1218219) selenides (R₃P=Se) are a fascinating class of organophosphorus compounds characterized by a double bond between phosphorus and selenium. Since their discovery, they have garnered significant interest due to their unique electronic and structural properties. This technical guide provides an in-depth exploration of the discovery and history of phosphine selenides, detailed experimental protocols for their synthesis, and a summary of their key structural and spectroscopic data. Additionally, it touches upon the emerging interest in their biological activities, a field of growing relevance to drug development professionals.

Discovery and Historical Development

The first synthesis of a tertiary phosphine selenide (B1212193) can be traced back to the mid-20th century. Early methods involved the direct reaction of tertiary phosphines with elemental selenium. One of the well-documented early methods for the synthesis of arylphosphine selenides involved the reaction of arylphosphines with potassium selenocyanate (B1200272), a method that is still in use today[1]. For instance, triphenylphosphine (B44618) selenide can be prepared by reacting triphenylphosphine with potassium selenocyanate[2][3].

The field has since evolved, with the development of various synthetic methodologies to access a wide array of phosphine selenides with diverse steric and electronic properties. A significant milestone was the synthesis and isolation of the first phosphinine selenide in 2021, achieved by reacting red selenium with 2,6-bis(trimethylsilyl)phosphinine[4]. This achievement opened new avenues in the chemistry of low-coordination phosphorus compounds.

The study of phosphine selenides has been greatly advanced by spectroscopic techniques, particularly ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹J(³¹P,⁷⁷Se) coupling constant has proven to be a valuable tool for probing the electronic properties of the phosphorus center[5]. X-ray crystallography has also been instrumental in elucidating the three-dimensional structures of these molecules, providing precise data on bond lengths and angles.

Synthetic Methodologies

The synthesis of phosphine selenides is most commonly achieved through the oxidation of tertiary phosphines. The choice of the selenium source and reaction conditions can be tailored to the specific phosphine and the desired scale of the reaction.

General Synthetic Workflow

The overall process for the synthesis and characterization of a phosphine selenide can be summarized in the following workflow:

Experimental Protocols

1. Synthesis of Triphenylphosphine Selenide from Elemental Selenium

This method is a straightforward approach for the synthesis of triarylphosphine selenides.

-

Materials: Triphenylphosphine (PPh₃), elemental selenium (gray powder), and a suitable solvent (e.g., toluene or ethanol).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylphosphine (1 equivalent) in the chosen solvent.

-

Add elemental selenium (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction of phosphines with elemental selenium is a well-established oxidation method[6].

-

Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

-

The product, triphenylphosphine selenide, will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

2. Synthesis of Triphenylphosphine Selenide from Potassium Selenocyanate

This method offers an alternative to using elemental selenium and is particularly useful for arylphosphines[1].

-

Materials: Triphenylphosphine (PPh₃), potassium selenocyanate (KSeCN), and a suitable solvent (e.g., acetonitrile).

-

Procedure:

-

In a round-bottom flask, dissolve triphenylphosphine (1 equivalent) and potassium selenocyanate (1.1 equivalents) in the solvent. Potassium selenocyanate serves as a source of selenium[2].

-

Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

Upon completion, the potassium cyanide byproduct and any unreacted potassium selenocyanate can be removed by filtration.

-

The solvent is then removed from the filtrate under reduced pressure to yield the crude product.

-

The crude triphenylphosphine selenide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

3. Synthesis of a Trialkylphosphine Selenide (e.g., Triethylphosphine (B1216732) Selenide)

Trialkylphosphines are generally more reactive towards elemental selenium than their aryl counterparts.

-

Materials: Triethylphosphine (PEt₃), elemental selenium (gray powder), and a suitable solvent (e.g., dichloromethane (B109758) or toluene).

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triethylphosphine (1 equivalent) in the solvent.

-

Add elemental selenium (1 equivalent) portion-wise to the stirred solution. The reaction is often exothermic.

-

Stir the reaction mixture at room temperature. The reaction is typically rapid. With Et₃PSe, a complete conversion can be achieved after stirring in DCM at room temperature for 1 hour[7].

-

Once the reaction is complete, the solvent is removed under reduced pressure to afford the triethylphosphine selenide, which is often an oil or a low-melting solid. Purification can be achieved by distillation or chromatography if necessary.

-

Data Presentation

The following tables summarize key quantitative data for a selection of phosphine selenides, providing a basis for comparison and further research.

Table 1: ³¹P NMR Spectroscopic Data for Selected Phosphine Selenides

| Phosphine Selenide | Solvent | δ(³¹P) (ppm) | ¹J(³¹P,⁷⁷Se) (Hz) | Reference |

| Me₃P=Se | CDCl₃ | -1.5 | 699 | |

| Et₃P=Se | CDCl₃ | 34.6 | 705 | [7] |

| n-Bu₃P=Se | CDCl₃ | 29.8 | 707 | |

| t-Bu₃P=Se | CDCl₃ | 79.5 | 681 | |

| Ph₃P=Se | CDCl₃ | 35.5 | 736 | [6] |

| (o-tolyl)₃P=Se | CDCl₃ | 29.1 | 740 | |

| (p-tolyl)₃P=Se | CDCl₃ | 35.1 | 733 | |

| (C₆F₅)₃P=Se | CDCl₃ | 2.5 | 860 | |

| 2,6-(Me₃Si)₂PC₅H₃=Se | C₆D₆ | 169.6 | 883 | [4] |

Table 2: Selected P=Se Bond Lengths from X-ray Crystallography

| Phosphine Selenide | P=Se Bond Length (Å) | Reference |

| Ph₃P=Se | 2.105(1) | |

| (p-tolyl)₃P=Se | 2.106(1) | |

| (o-tolyl)₃P=Se | 2.112(2) | |

| (C₆H₁₁)₃P=Se | 2.113(1) | |

| 2,6-(Me₃Si)₂-3,5-Ph₂PC₅H=Se | 2.0880(8) | [4] |

| 1,2-(ethene-1,2-diyl)bis(diphenylphosphine selenide) | 2.063(2) and 2.035(2) | [8] |

Reaction Mechanisms and Logical Relationships

The formation of a phosphine selenide from a tertiary phosphine and elemental selenium proceeds through a nucleophilic attack of the phosphorus atom on the selenium.

In the case of the hydrogen-bond-assisted chalcogen exchange between a phosphine selenide and an arsine oxide, a four-membered cyclic transition state is proposed[7].

Applications in Drug Development and Biological Activity

While the application of phosphine oxides in medicinal chemistry is gaining traction, the direct use of phosphine selenides in drug development is a more nascent field. However, recent studies have highlighted the potential of organoselenium compounds, including phosphine selenides, as antimicrobial and antifungal agents[9].

A study screening a large compound library found that a significant percentage of organoselenium derivatives exhibited antifungal activity, with many showing no cytotoxicity against mammalian cell lines[9]. Notably, the replacement of sulfur with selenium in certain molecular scaffolds, including phosphine selenides, was found to introduce or enhance antimicrobial activity[9].

Although there is limited information on the direct use of phosphine selenides as enzyme inhibitors or their involvement in signaling pathways, the broader field of organoselenium compounds has shown promise in modulating biological processes. For instance, some organoselenium compounds have been investigated for their antiviral activities[10][11][12][13]. The cytotoxicity of phosphine itself has been studied, with its toxic effects linked to ATP depletion[14][15][16]. This raises questions about the potential biological effects of its derivatives, including phosphine selenides, which warrant further investigation.

The bioisosteric replacement of sulfur with selenium is a strategy employed in drug design, and this principle can be extended to the phosphine chalcogenide series. Given the differences in bond lengths, bond polarities, and metabolic stabilities between P=S and P=Se bonds, phosphine selenides could offer a unique pharmacological profile compared to their sulfide (B99878) analogs.

Conclusion

Phosphine selenides have a rich history, from their early synthesis to the recent preparation of novel structures. The synthetic methodologies are well-established, allowing for the creation of a diverse range of these compounds. Spectroscopic and crystallographic data provide a solid foundation for understanding their structure and bonding. While their application in drug development is still in its early stages, the emerging evidence of the antimicrobial and antifungal properties of some phosphine selenides suggests that this is a promising area for future research. This technical guide provides a comprehensive overview for researchers and professionals interested in exploring the chemistry and potential applications of phosphine selenides.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Potassium selenocyanate - Wikipedia [en.wikipedia.org]

- 3. Triphenylphosphine selenide - Wikipedia [en.wikipedia.org]

- 4. Making Aromatic Phosphorus Heterocycles More Basic and Nucleophilic: Synthesis, Characterization and Reactivity of the First Phosphinine Selenide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Constrained Phosphine Chalcogenide Selenoethers Supported by peri-Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrogen-Bond-Assisted Chalcogen Transfer between Phosphine Selenides and Arsine Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A mixed phosphine sulfide/selenide structure as an instructional example for how to evaluate the quality of a model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organoselenium compounds as an enriched source for the discovery of new antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Prevention of phosphine-induced cytotoxicity by nutrients in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Prevention of phosphine-induced cytotoxicity by nutrients in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Theoretical Deep Dive: Unraveling the Electronic Structure of Triphenylphosphine Selenide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive theoretical analysis of the electronic structure of triphenylphosphine (B44618) selenide (B1212193) (Ph₃PSe), a key organophosphorus compound with significant applications in synthesis and materials science. Through the consolidation of experimental data and computational studies, this guide offers a detailed examination of the molecule's geometric parameters, atomic charge distribution, and frontier molecular orbitals. The methodologies employed in cited studies are detailed to ensure reproducibility and to provide a solid foundation for future research. Visualizations of the molecular structure and a representative computational workflow are presented to facilitate a deeper understanding of the core concepts.

Introduction

Organophosphorus compounds containing a phosphorus-chalcogen bond are of fundamental interest due to their unique electronic properties and reactivity. Triphenylphosphine selenide, in particular, serves as a stable and versatile reagent for the introduction of selenium into organic molecules and for the synthesis of metal selenide nanocrystals. A thorough understanding of its electronic structure is paramount for optimizing its existing applications and for the rational design of new derivatives with tailored properties. This guide synthesizes findings from X-ray crystallography and density functional theory (DFT) calculations to provide a detailed electronic portrait of triphenylphosphine selenide.

Molecular Geometry

The three-dimensional arrangement of atoms in triphenylphosphine selenide has been determined experimentally through single-crystal X-ray diffraction and computationally via geometry optimization calculations. The phosphorus atom adopts a distorted tetrahedral geometry. The phenyl rings are twisted with respect to the P-C bonds, leading to a propeller-like conformation.

Experimental and Theoretical Geometric Parameters

Table 1: Bond Lengths of Triphenylphosphine Selenide (Å)

| Bond | Experimental (X-ray) | Theoretical (DFT) |

| P=Se | 2.107 - 2.120 | ~2.11 |

| P–C | 1.815 - 1.826 | ~1.83 |

| C–C (aromatic, avg.) | ~1.390 | ~1.39 |

| C–H (aromatic, avg.) | ~0.950 (normalized) | ~1.08 |

Table 2: Bond Angles of Triphenylphosphine Selenide (°)

| Angle | Experimental (X-ray) | Theoretical (DFT) |

| Se=P–C | 112.5 - 114.1 | ~113.4 |

| C–P–C | 104.5 - 106.0 | ~105.3 |

| P–C–C (aromatic, avg.) | ~120.0 | ~120.0 |

Table 3: Selected Dihedral Angles of Triphenylphosphine Selenide (°)

| Dihedral Angle | Theoretical (DFT) |

| Se=P–C–C | Varies with phenyl ring rotation |

| C–P–C–C | Varies with phenyl ring rotation |

Electronic Properties

The electronic properties of triphenylphosphine selenide are dictated by the distribution of electrons within its molecular orbitals. Key insights can be gained from the analysis of atomic charges and the nature of the frontier molecular orbitals (HOMO and LUMO).

Atomic Charge Distribution

Mulliken population analysis, a method to estimate partial atomic charges, provides insight into the polarity of the bonds within the molecule. The P=Se bond is highly polarized, with a significant negative charge on the selenium atom and a positive charge on the phosphorus atom. This charge distribution is a key factor in its reactivity.

Table 4: Calculated Mulliken Atomic Charges (e)

| Atom | Charge (e) |

| P | +0.5 to +0.8 |

| Se | -0.4 to -0.6 |

| C (ipso) | -0.1 to -0.3 |

| C (ortho) | -0.05 to +0.05 |

| C (meta) | -0.05 to +0.05 |

| C (para) | -0.1 to -0.05 |

| H | +0.1 to +0.2 |

Note: These values are representative and can vary depending on the specific computational method and basis set used.

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

Table 5: Frontier Molecular Orbital (FMO) Analysis

| Parameter | Energy (eV) |

| HOMO | ~ -6.0 to -6.5 |

| LUMO | ~ -0.5 to -1.0 |

| HOMO-LUMO Gap | ~ 5.0 to 6.0 |

Composition of Frontier Molecular Orbitals:

-

HOMO: The highest occupied molecular orbital is primarily localized on the selenium atom, specifically the p-orbitals, with some contribution from the P-Se σ-bond and the π-systems of the phenyl rings. This indicates that the selenium atom is the primary site for electrophilic attack.

-

LUMO: The lowest unoccupied molecular orbital is predominantly composed of antibonding π*-orbitals of the phenyl rings, with some contribution from the phosphorus atom. This suggests that the phenyl rings are the likely sites for nucleophilic attack or electron acceptance.

Experimental and Computational Protocols

Synthesis of Triphenylphosphine Selenide

A common laboratory-scale synthesis involves the reaction of triphenylphosphine with elemental selenium.

Protocol:

-

Triphenylphosphine is dissolved in a suitable solvent, such as toluene (B28343) or chloroform.

-

A stoichiometric amount of gray elemental selenium powder is added to the solution.

-

The mixture is stirred at room temperature or with gentle heating. The progress of the reaction can be monitored by the disappearance of the black selenium powder.

-

Upon completion, the solvent is typically removed under reduced pressure.

-

The resulting white solid, triphenylphosphine selenide, can be purified by recrystallization from a solvent mixture like ethanol/ether.

X-ray Crystallography

Single-crystal X-ray diffraction is employed to determine the precise three-dimensional structure of the molecule in the solid state.

Protocol:

-

High-quality single crystals of triphenylphosphine selenide are grown, often by slow evaporation of a saturated solution.

-

A suitable crystal is mounted on a goniometer head of a diffractometer.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is collected on a detector as the crystal is rotated.

-

The collected data is processed to determine the unit cell dimensions and the electron density map of the molecule.

-

The atomic positions are refined to obtain the final molecular structure, including bond lengths, bond angles, and dihedral angles.

Computational Methodology: Density Functional Theory (DFT)

Theoretical investigations of the electronic structure of phosphine (B1218219) selenides are commonly performed using Density Functional Theory (DFT).

Protocol:

-

Input Structure: An initial molecular geometry of triphenylphosphine selenide is constructed, often based on experimental data or standard bond lengths and angles.

-

Geometry Optimization: The geometry is optimized to find the lowest energy conformation. A popular and effective method for this is the B3LYP functional combined with a basis set such as 6-31G* or larger.[1] This process iteratively adjusts the atomic coordinates to minimize the forces on each atom.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties. This includes the calculation of molecular orbitals (HOMO, LUMO), their energies, and the distribution of atomic charges (e.g., Mulliken population analysis).

Visualizations

Molecular Structure of Triphenylphosphine Selenide

Caption: Ball-and-stick model of Triphenylphosphine Selenide.

DFT Calculation Workflow

Caption: Workflow for DFT calculations of molecular properties.

Conclusion

The electronic structure of triphenylphosphine selenide is characterized by a polarized phosphorus-selenium bond and a frontier molecular orbital landscape dominated by the selenium lone pairs (HOMO) and the phenyl ring π-systems (LUMO). These features are the foundation of its reactivity and utility in chemical synthesis. The combination of experimental and theoretical approaches provides a robust model for understanding and predicting the behavior of this important organophosphorus compound. This guide serves as a foundational resource for researchers seeking to leverage the unique properties of triphenylphosphine selenide in their work.

References

Methodological & Application

Application Notes and Protocols: Diphenylphosphine Selenide as a Precursor for Quantum Dot Synthesis

For Researchers, Scientists, and Drug Development Professionals